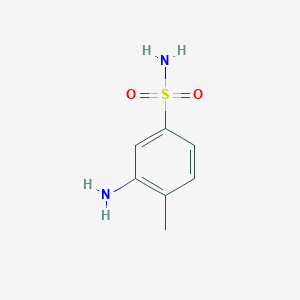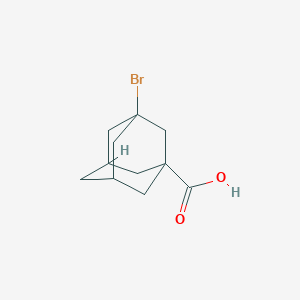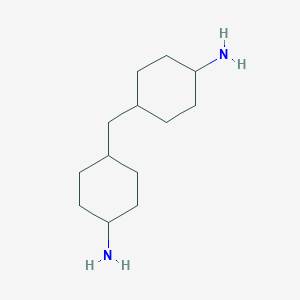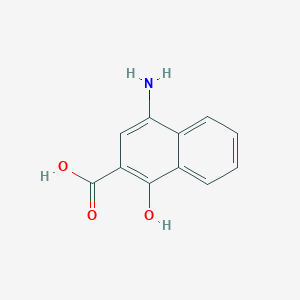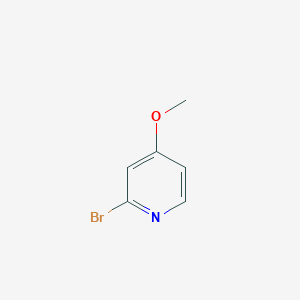
2-Brom-4-methoxypyridin
Übersicht
Beschreibung
2-Bromo-4-methoxypyridine is an organic compound with the molecular formula C6H6BrNO. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 4 are substituted by a bromine atom and a methoxy group, respectively. This compound is known for its yellow solid form and is used in various chemical syntheses and industrial applications .
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-methoxypyridine is utilized in various scientific research fields:
Wirkmechanismus
Target of Action
2-Bromo-4-methoxypyridine is primarily used as a reagent in the synthesis of biarylsulfonamide CCR9 inhibitors . These inhibitors target the CCR9 receptor, which plays a crucial role in inflammatory bowel diseases .
Mode of Action
The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The primary biochemical pathway affected by 2-Bromo-4-methoxypyridine is the p38α mitogen-activated protein (MAP) kinase pathway . This pathway links extracellular signals to the intracellular machinery modulating a plethora of cellular processes, such as the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β .
Result of Action
The molecular and cellular effects of 2-Bromo-4-methoxypyridine’s action are primarily seen in its role as a reagent for the synthesis of biarylsulfonamide CCR9 inhibitors . These inhibitors can effectively reduce the symptoms of inflammatory bowel diseases by blocking the CCR9 receptor .
Action Environment
The action, efficacy, and stability of 2-Bromo-4-methoxypyridine can be influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions need to be exceptionally mild and functional group tolerant . Additionally, the organoboron reagents used in the process should be relatively stable, readily prepared, and generally environmentally benign .
Biochemische Analyse
Biochemical Properties
It is known to act as a reagent in the synthesis of biarylsulfonamide CCR9 inhibitors . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in this process.
Cellular Effects
Given its role in the synthesis of biarylsulfonamide CCR9 inhibitors, it may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Bromo-4-methoxypyridine can be synthesized from 4-methoxypyridine through a bromination reaction. The process involves the use of brominating agents such as pyridine hydrobromide perbromide. The reaction typically occurs under controlled conditions, including specific temperatures and reaction times to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of 2-Bromo-4-methoxypyridine often involves large-scale bromination processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-4-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy group can participate in oxidation or reduction reactions, altering the compound’s chemical properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium or potassium salts of nucleophiles, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include 2-amino-4-methoxypyridine or 2-thio-4-methoxypyridine.
Oxidation Products: Oxidation can yield compounds like 2-bromo-4-hydroxypyridine.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-2-methylpyridine: Used in the preparation of crown-ester-bipyridines and viologens.
2,4-Dimethoxypyridine: Known for its applications in organic synthesis.
2-Amino-4-methoxypyridine: Utilized in pharmaceutical research.
Uniqueness: 2-Bromo-4-methoxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This makes it a valuable intermediate in the synthesis of various biologically active compounds and industrial chemicals .
Eigenschaften
IUPAC Name |
2-bromo-4-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-9-5-2-3-8-6(7)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBDARKONATUHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406217 | |
| Record name | 2-Bromo-4-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89488-29-9 | |
| Record name | 2-Bromo-4-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-bromo-4-methoxypyridine in the synthesis of thieno[2,3-b]pyridines with potential biological activity?
A1: 2-bromo-4-methoxypyridine serves as a crucial starting material for synthesizing a series of 2-(3-cyano-4-methoxypyridin-2-ylthio)acetic acid derivatives []. These derivatives can then be transformed into thieno[2,3-b]pyridines through an intramolecular Thorpe-Ziegler cyclization reaction []. This synthetic route highlights the versatility of 2-bromo-4-methoxypyridine as a building block in organic chemistry. Furthermore, some of the synthesized thieno[2,3-b]pyridines exhibited notable bacteriostatic or tuberculostatic activity [], underscoring the potential of this synthetic route for developing new therapeutic agents.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
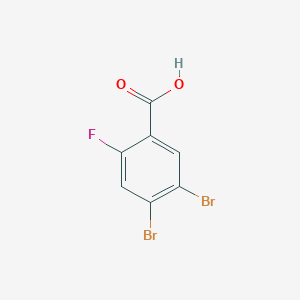
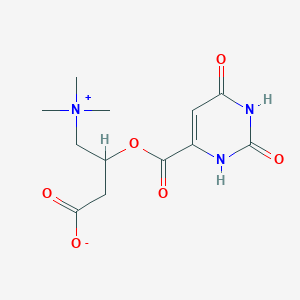
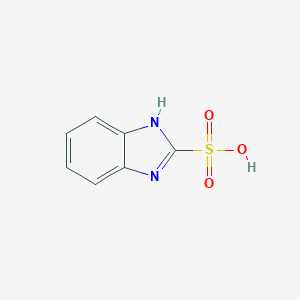
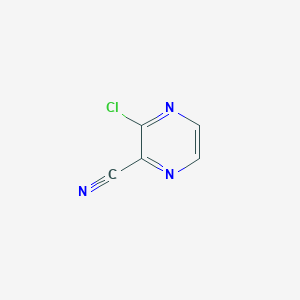

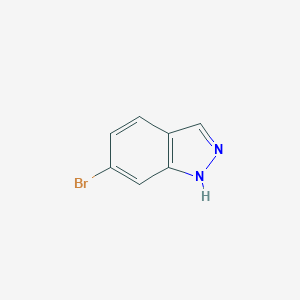
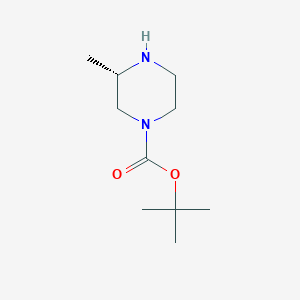
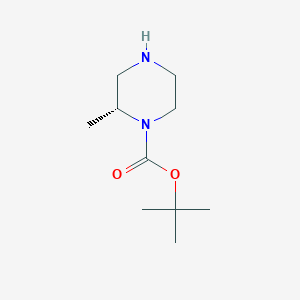
![2-Ethylbenzo[b]thiophene](/img/structure/B110530.png)
